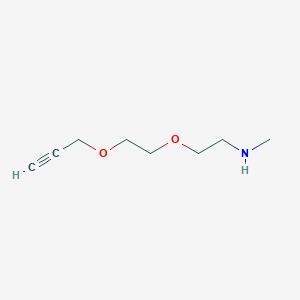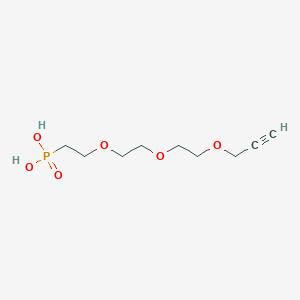
PS48
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PS 48: is a chemical compound known for its role as an activator of phosphoinositide-dependent protein kinase-1 (PDK1). The compound is scientifically referred to as (Z)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid. It has a molecular formula of C₁₇H₁₅ClO₂ and a molecular weight of 286.75 g/mol . PS 48 is primarily used in scientific research due to its ability to selectively bind to the PIF-binding pocket of PDK1, which is distinct from the ATP-binding site .
Mechanism of Action
Target of Action
PS48 is an allosteric activator of phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 is a key enzyme in the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .
Mode of Action
This compound binds to the HM/PIF binding pocket of PDK1, rather than the ATP-binding site .
Biochemical Pathways
The activation of PDK1 by this compound stimulates the PI3K/Akt/mTOR pathway . This pathway is involved in a variety of cellular processes, including cell survival, growth, and proliferation .
Result of Action
The activation of PDK1 by this compound has been shown to enhance the reprogramming of neonatal human epidermal keratinocytes (NHEKs) . This suggests that this compound could have potential applications in regenerative medicine.
Biochemical Analysis
Biochemical Properties
PS48 is recognized as a phosphoinositide-dependent protein kinase-1 (PDK1) activator . It binds to the HM/PIF binding pocket of PDK1 rather than the ATP-binding site . PDK1 is a master kinase upstream of the AGC kinases (AKT, S6K, RSK, SGK, and PKC) in response to increases in the second messenger PtdIns-(3,4,5)-P3 .
Cellular Effects
The effects of this compound on cells are primarily mediated through its activation of PDK1 . By activating PDK1, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the HM/PIF binding pocket of PDK1 . This binding activates PDK1, which in turn can influence various downstream processes, including enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as a PDK1 activator
Preparation Methods
Synthetic Routes and Reaction Conditions: PS 48 can be synthesized through a series of organic reactions. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield (Z)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid .
Industrial Production Methods: While specific industrial production methods for PS 48 are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The production involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: PS 48 primarily undergoes substitution reactions due to the presence of the phenyl and chlorophenyl groups. It can also participate in addition reactions at the double bond in its structure .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions typically occur under mild conditions with the use of a base.
Addition Reactions: Reagents such as hydrogen halides or halogens can be used to add across the double bond.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amine derivatives of PS 48, while addition reactions with halogens can produce halogenated derivatives .
Scientific Research Applications
PS 48 has a wide range of applications in scientific research:
Comparison with Similar Compounds
PS 48: (Z)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid
Triptolide: A diterpenoid epoxide known for its anti-inflammatory and anti-cancer properties.
PD0325901: A selective inhibitor of mitogen-activated protein kinase kinase (MEK).
Comparison: PS 48 is unique in its selective activation of PDK1 through binding to the PIF-binding pocket, whereas compounds like triptolide and PD0325901 target different pathways and mechanisms. Triptolide inhibits the NF-κB pathway, while PD0325901 inhibits the MEK/ERK pathway .
Properties
IUPAC Name |
(Z)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYFDRQFPQGNY-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)O)/CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of (2z)-5-(4-Chlorophenyl)-3-Phenylpent-2-Enoic Acid (PS48)?
A1: this compound acts as an allosteric agonist of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [, , ]. This enzyme plays a critical role in the PI3K/Akt signaling pathway, which regulates various cellular processes including glucose metabolism, cell growth, proliferation, and survival.
Q2: How does this compound impact the PI3K/Akt signaling pathway?
A2: By activating PDK1, this compound enhances the phosphorylation of Akt (also known as Protein Kinase B) [, ]. This leads to the downstream activation of several other proteins involved in cell survival, proliferation, and glucose metabolism.
Q3: What is the Warburg effect and how is this compound related to it?
A3: The Warburg effect describes the metabolic preference of rapidly proliferating cells, like cancer cells and early embryos, for glycolysis over oxidative phosphorylation even in the presence of oxygen [, ]. Researchers have investigated the use of this compound to induce a Warburg-like metabolic state in differentiated cells, with the aim of improving nuclear reprogramming efficiency in somatic cell nuclear transfer (SCNT) [, , ].
Q4: Did treating donor cells with this compound to induce a Warburg-like state improve SCNT outcomes?
A4: Studies showed that while this compound treatment did alter gene expression and metabolite profiles in porcine fetal fibroblasts, it did not enhance cell proliferation as expected []. Moreover, cloning experiments using this compound-treated donor cells or culturing cloned embryos with this compound did not improve in vitro embryonic development or early gestational survival [].
Q5: What effects does this compound have on mitochondrial function?
A5: In porcine fetal fibroblasts, this compound treatment led to a decrease in mitochondrial membrane potential []. This effect is consistent with the goal of inducing a Warburg-like metabolic state, where mitochondrial oxidative phosphorylation is downregulated.
Q6: What is the significance of the altered gene expression and metabolite profiles observed in this compound-treated fibroblasts?
A6: The changes observed suggest that this compound, while not directly boosting proliferation, might induce a metabolic shift in fibroblasts towards a phenotype resembling cancer-associated fibroblasts []. These cells are known to support tumor growth by supplying metabolites like pyruvate to neighboring cancer cells.
Q7: Has this compound shown any promise in other therapeutic areas?
A7: Yes, this compound has demonstrated potential in preclinical models of Alzheimer’s disease (AD) [, ]. In a transgenic mouse model, oral administration of this compound improved spatial learning and memory, particularly in animals fed a high-fat diet [].
Q8: How does this compound exert its effects in the context of AD?
A8: this compound is thought to counteract the insulin resistance observed in the AD brain by restoring normal insulin-dependent Akt activation [, ]. It also mitigated the toxic effects of intracellular β-amyloid (Aβ) accumulation in neuronal cell models [].
Q9: Does this compound interact with other signaling pathways besides PI3K/Akt?
A9: While the primary target of this compound is PDK1 within the PI3K/Akt pathway, research suggests that this compound might also influence the NF-κB signaling pathway. In a study investigating the effects of an Apocynaceae plant extract, this compound partially rescued the extract's suppression of osteoclast differentiation, which was linked to NF-κB inhibition [].
Q10: Are there any known structural analogs of this compound?
A10: While the provided research does not explicitly mention specific structural analogs of this compound, it does highlight the development of a preliminary library of new analogs screened using in vitro and cell-based assays []. This suggests ongoing efforts to optimize the compound's properties and explore structure-activity relationships.
Q11: Is there any information available on the pharmacokinetic properties of this compound?
A11: The research primarily focuses on in vitro and ex vivo studies. While the study on Alzheimer's disease model employed oral administration of this compound, specific details about its absorption, distribution, metabolism, and excretion (ADME) are not elaborated upon [].
Q12: What are the potential implications of this compound's cross-reactivity with Plasmodium falciparum?
A12: Studies indicate that antibodies from individuals exposed to P. falciparum, the parasite responsible for malaria, cross-react with rPvs48/45, a recombinant protein based on the P. vivax this compound/45 protein. Additionally, these antibodies showed transmission-blocking activity against P. falciparum []. This cross-reactivity suggests a potential avenue for developing a multi-species malaria vaccine targeting both P. vivax and P. falciparum.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

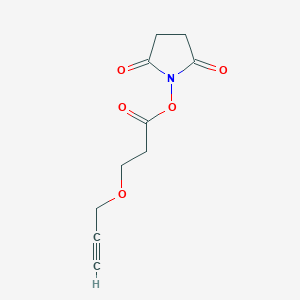
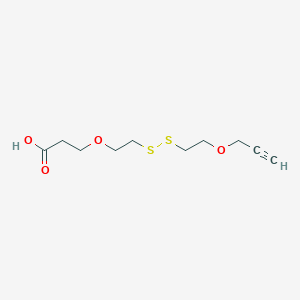
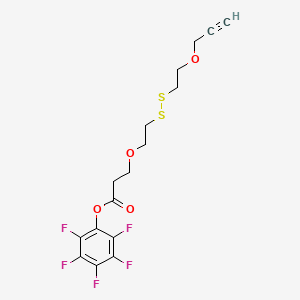
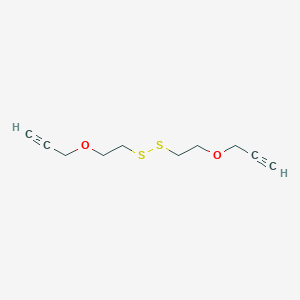
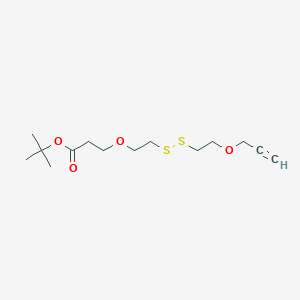
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
